molecular formula C21H16FN3O4 B11560983 N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11560983
M. Wt: 393.4 g/mol
InChI Key: GQJAVVCQVWAPLH-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The unique structure of this compound, featuring a hydrazone linkage and fluorobenzamide moiety, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(2-fluorobenzamido)benzhydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides and hydrazones.

Scientific Research Applications

N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloproteases and other enzymes. Additionally, its hydrazone linkage allows it to interact with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is unique due to the presence of both dihydroxyphenyl and fluorobenzamide moieties. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential for enzyme inhibition, which are not observed in similar compounds .

Properties

Molecular Formula

C21H16FN3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[3-[[(E)-(2,4-dihydroxyphenyl)methylideneamino]carbamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H16FN3O4/c22-18-7-2-1-6-17(18)21(29)24-15-5-3-4-13(10-15)20(28)25-23-12-14-8-9-16(26)11-19(14)27/h1-12,26-27H,(H,24,29)(H,25,28)/b23-12+

InChI Key

GQJAVVCQVWAPLH-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.